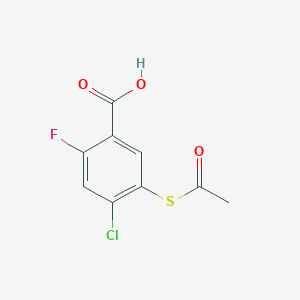
5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(acétylsulfanyl)-4-chloro-2-fluoro benzoïque est un composé organique caractérisé par la présence de substituants acétylsulfanyl, chloro et fluoro sur un noyau d'acide benzoïque
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-(acétylsulfanyl)-4-chloro-2-fluoro benzoïque implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend l'introduction du groupe acétylsulfanyl par une réaction de substitution nucléophile. Les substituants chloro et fluoro sont introduits par des réactions d'halogénation. L'étape finale implique souvent la formation de la partie acide benzoïque par des réactions de carboxylation dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et l'utilisation de catalyseurs avancés peuvent améliorer l'efficacité du processus de synthèse. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(acétylsulfanyl)-4-chloro-2-fluoro benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acétylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les substituants chloro et fluoro peuvent être réduits dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et fluoro.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) et l'hydrogène gazeux sont utilisés.
Substitution : Des nucléophiles tels que des thiols ou des amines peuvent être utilisés dans des conditions basiques.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Produits déshalogénés.
Substitution : Dérivés thiolés ou aminés.
4. Applications de la recherche scientifique
L'acide 5-(acétylsulfanyl)-4-chloro-2-fluoro benzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique en raison de ses substituants uniques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-(acétylsulfanyl)-4-chloro-2-fluoro benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe acétylsulfanyl peut interagir avec les enzymes contenant des thiols, inhibant potentiellement leur activité. Les substituants chloro et fluoro peuvent améliorer l'affinité de liaison du composé à certains récepteurs ou enzymes, modulant leur fonction.
Applications De Recherche Scientifique
5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-chloro-2-fluoro benzoïque : Manque le groupe acétylsulfanyl, ce qui se traduit par des propriétés chimiques différentes.
Acide 5-(méthylsulfanyl)-4-chloro-2-fluoro benzoïque : Contient un groupe méthylsulfanyl au lieu d'un groupe acétylsulfanyl, conduisant à des variations de réactivité et d'applications.
Unicité
L'acide 5-(acétylsulfanyl)-4-chloro-2-fluoro benzoïque est unique en raison de la présence du groupe acétylsulfanyl, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. La combinaison de substituants de ce composé en fait une molécule précieuse pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
179735-26-3 |
|---|---|
Formule moléculaire |
C9H6ClFO3S |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
5-acetylsulfanyl-4-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H6ClFO3S/c1-4(12)15-8-2-5(9(13)14)7(11)3-6(8)10/h2-3H,1H3,(H,13,14) |
Clé InChI |
OHUARHUVXFMYHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=C(C=C(C(=C1)C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


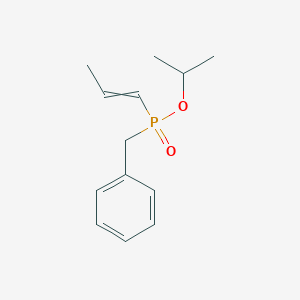



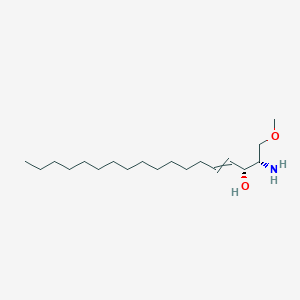
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
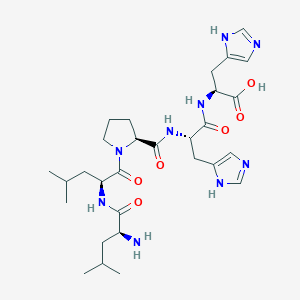
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)

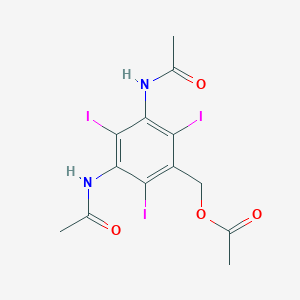
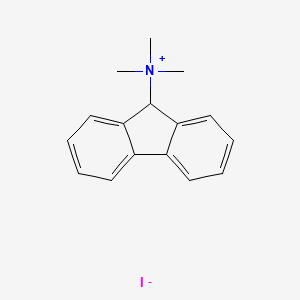
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
